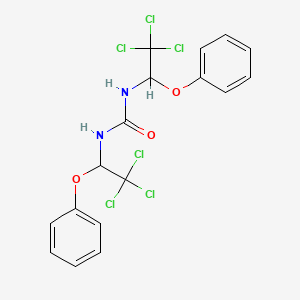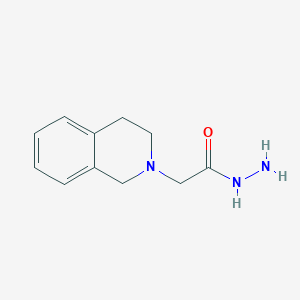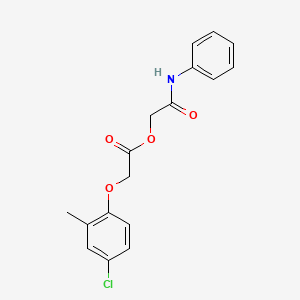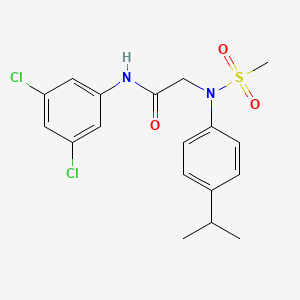![molecular formula C15H16N3O7P B5212760 dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate](/img/structure/B5212760.png)
dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate, also known as DNP-AM, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the phosphonate family and is characterized by its unique molecular structure, which consists of a central phosphorus atom surrounded by two nitrophenyl groups and a methyl group on either side. In
Wissenschaftliche Forschungsanwendungen
Dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate has been used in a variety of scientific research applications, including as a fluorescent probe for imaging cellular membranes, as a substrate for enzyme assays, and as a model compound for studying the reactivity of phosphonates. It has also been investigated for its potential use as a therapeutic agent for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate is not well-understood, but it is believed to involve the interaction of the phosphonate group with various cellular components, including enzymes and receptors. This interaction can lead to changes in cellular signaling pathways and ultimately affect cellular function.
Biochemical and Physiological Effects:
dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate has been shown to have a variety of biochemical and physiological effects, including inhibition of enzyme activity, modulation of cellular signaling pathways, and induction of apoptosis in cancer cells. It has also been shown to have antioxidant properties and may be useful in protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate in lab experiments is its versatility. It can be used in a variety of assays and imaging techniques and has been shown to be effective in a range of cell types and organisms. However, one limitation of using dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Zukünftige Richtungen
There are many potential future directions for research on dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate, including further investigation of its mechanism of action, development of new synthetic methods for producing the compound, and exploration of its potential therapeutic applications. Additionally, dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate could be used as a tool for studying the reactivity and function of phosphonates in biological systems, which could lead to the development of new drugs and therapies.
Synthesemethoden
The synthesis of dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate involves the reaction of 3-nitrobenzaldehyde with nitromethane to form 3-nitropropenal, which is then reacted with dimethyl phosphite to produce dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate. The synthesis method is relatively simple and has been well-documented in the literature.
Eigenschaften
IUPAC Name |
N-[dimethoxyphosphoryl-(3-nitrophenyl)methyl]-3-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N3O7P/c1-24-26(23,25-2)15(11-5-3-7-13(9-11)17(19)20)16-12-6-4-8-14(10-12)18(21)22/h3-10,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXMWYLWYADGTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N3O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[dimethoxyphosphoryl-(3-nitrophenyl)methyl]-3-nitroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B5212677.png)

![4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5212686.png)
![N-[1-[(2-naphthylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5212702.png)
![2-{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}pyridine trifluoroacetate](/img/structure/B5212708.png)
![ethyl 1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinecarboxylate](/img/structure/B5212719.png)



![1-[4-(4-allyl-2-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5212738.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5212766.png)
![1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5212778.png)
![5-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5212782.png)